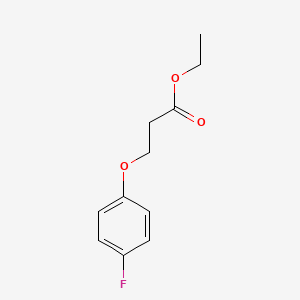

Ethyl 3-(4-fluorophenoxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNMRAFXXNBHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 4 Fluorophenoxy Propanoate and Analogues

Classical Esterification Routes for Phenoxypropanoate Synthesis

The most straightforward approach to synthesizing ethyl 3-(4-fluorophenoxy)propanoate is through the classical Fischer esterification of 3-(4-fluorophenoxy)propanoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water formed as a byproduct is typically removed, often by azeotropic distillation or the use of a dehydrating agent. youtube.comyoutube.comyoutube.com

The synthesis of the precursor, 3-(4-fluorophenoxy)propanoic acid, can be accomplished by reacting 4-fluorophenol (B42351) with a 3-halopropanoic acid or its ester, or through the hydrolysis of 3-(4-fluorophenoxy)propanenitrile. sigmaaldrich.com

Table 1: Fischer Esterification of 3-(4-fluorophenoxy)propanoic acid

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

| 3-(4-Fluorophenoxy)propanoic acid | Ethanol | Sulfuric Acid | This compound | Reversible, requires removal of water to improve yield. |

Advanced Synthetic Strategies for Aryl Ether Linkage Formation

Beyond classical esterification, several advanced synthetic methods focus on the formation of the key aryl ether linkage. These strategies offer greater flexibility and are often employed for the synthesis of more complex analogues.

Mitsunobu Reaction Protocols for Phenoxy Ester Construction

The Mitsunobu reaction provides a powerful and versatile method for the synthesis of phenoxy esters, including this compound, under mild conditions. organic-chemistry.orgnih.gov This reaction involves the coupling of an alcohol and a pronucleophile, in this case, 4-fluorophenol and ethyl 3-hydroxypropanoate, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

The reaction proceeds with a high degree of stereoselectivity, resulting in the inversion of the stereochemistry at the alcohol's chiral center, which is a significant advantage in the synthesis of optically active compounds. organic-chemistry.orgresearchgate.net The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, making it susceptible to nucleophilic attack by the phenoxide. organic-chemistry.org While highly effective, a notable drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can complicate purification. organic-chemistry.org

Table 2: Mitsunobu Reaction for this compound Synthesis

| Alcohol | Pronucleophile | Reagents | Product | Key Features |

| Ethyl 3-hydroxypropanoate | 4-Fluorophenol | PPh3, DEAD/DIAD | This compound | Mild conditions, stereoinversion, purification challenges. organic-chemistry.orgnih.govresearchgate.net |

Palladium-Catalyzed Coupling Methodologies for Aryl-Oxygen Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, have emerged as a powerful tool for the formation of carbon-oxygen bonds. nih.govorganic-chemistry.orgwikipedia.org This methodology can be applied to the synthesis of this compound by coupling an aryl halide or triflate (e.g., 4-fluoro-1-halobenzene) with ethyl 3-hydroxypropanoate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. nih.govyoutube.com

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.govwikipedia.org The reaction is generally tolerant of a wide range of functional groups and has been successfully used for the synthesis of various diaryl ethers. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to afford the desired ether and regenerate the catalyst. youtube.com

Nickel-Catalyzed Reductive Alkylation Approaches in Ester Synthesis

Nickel-catalyzed reductive coupling reactions have been developed as an alternative to palladium-based systems for ester synthesis. nih.govacs.orgresearchgate.net These methods can involve the coupling of alkyl halides with chloroformates or the reductive arylation of redox-active esters. nih.govacs.orgnih.gov For the synthesis of a compound like this compound, a potential nickel-catalyzed approach could involve the reductive coupling of an appropriate 4-fluorophenoxy-substituted electrophile with a C2-synthon that can be converted to the ethyl ester.

Recent advancements have demonstrated the nickel-catalyzed reductive coupling of alkyl halides with chloroformates to form esters with good functional group tolerance. nih.govacs.org Another strategy is the nickel-catalyzed reductive Liebeskind–Srogl alkylation, which allows for the direct alkylation of thioethers, offering a pathway to decorate heterocyclic frameworks. acs.org

Application of Phase-Transfer Catalysis in Phenoxypropanoate Synthesis

Phase-transfer catalysis (PTC) offers an efficient and environmentally friendly method for the synthesis of phenoxypropanoates. crdeepjournal.orgresearchgate.net This technique facilitates the reaction between reactants located in different phases, typically an aqueous phase and an organic phase. crdeepjournal.orgyoutube.com In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can be used to transport the 4-fluorophenoxide anion from the aqueous phase to the organic phase, where it can react with an ethyl 3-halopropanoate. crdeepjournal.orgmdpi.com

This method often leads to increased reaction rates, higher yields, and milder reaction conditions compared to traditional homogeneous reactions. crdeepjournal.orgbiomedres.us The use of solid-liquid PTC, where a solid salt of the phenoxide is used, can sometimes offer advantages in terms of selectivity and ease of workup. crdeepjournal.org

Table 3: Phase-Transfer Catalysis for Phenoxypropanoate Synthesis

| Aqueous Phase Reactant | Organic Phase Reactant | Catalyst | Product | Key Features |

| 4-Fluorophenoxide salt | Ethyl 3-halopropanoate | Quaternary ammonium/phosphonium salt | This compound | Biphasic system, enhanced reactivity, milder conditions. crdeepjournal.orgresearchgate.netmdpi.com |

Stereoselective Synthesis of Chiral Phenoxypropanoate Esters

The synthesis of chiral phenoxypropanoate esters is of significant interest, particularly for applications in the pharmaceutical and agrochemical industries. google.com Achieving high levels of stereoselectivity can be accomplished through several strategies.

One approach involves the use of chiral starting materials. For instance, the esterification or etherification of an enantiomerically pure 3-hydroxypropanoate or a chiral phenoxypropanoic acid can lead to the desired chiral product. organic-chemistry.org Asymmetric hydrogenation of α,β-unsaturated ester precursors is another powerful method for establishing the stereocenter. researchgate.net This typically involves the use of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. researchgate.net

Biocatalytic methods, employing enzymes such as lipases or esterases, can also be used for the kinetic resolution of racemic mixtures of phenoxypropanoate esters or their precursors, providing access to enantiomerically enriched products. magtech.com.cn Furthermore, asymmetric catalytic methods, such as the enantioselective synthesis of chiral γ-amino acid esters via photoredox/nickel-catalyzed aryl-aminoalkylation of alkenes, highlight the potential for developing novel stereoselective routes to related structures. researchgate.net

Dynamic Kinetic Resolution Strategies in Chiral Ester Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. masterorganicchemistry.comyoutube.com This is a significant advantage over traditional kinetic resolution, which has a maximum theoretical yield of 50%. masterorganicchemistry.com DKR combines a kinetic resolution process with in situ racemization of the slower-reacting enantiomer. francis-press.com For the process to be effective, the rate of racemization must be faster than or at least comparable to the rate of the kinetic resolution step. youtube.com

In the context of chiral ester transformations, DKR is often employed in conjunction with enzymatic or metal-catalyzed reactions. For example, lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester. francis-press.com When combined with a catalyst that facilitates the racemization of the unreacted enantiomer, the entire racemic starting material can be converted into a single enantiomerically pure product. francis-press.com

Ruthenium catalysts, similar to those used in asymmetric hydrogenation, are also effective for the racemization of chiral alcohols, making them ideal for DKR processes when paired with a lipase (B570770). francis-press.com The DKR of α-phenoxy esters via asymmetric hydrogenation is a prime example where the ruthenium catalyst not only preferentially hydrogenates one enantiomer of the ester but also facilitates the racemization of the other, leading to a high yield and high enantiomeric excess of the chiral alcohol product. This approach is particularly relevant for the synthesis of chiral precursors to compounds like this compound.

Table 2: Key Principles of Dynamic Kinetic Resolution

| Principle | Description | Reference |

| Goal | To convert a racemic mixture into a single enantiomer of a product. | masterorganicchemistry.comyoutube.com |

| Theoretical Yield | Up to 100%. | masterorganicchemistry.com |

| Mechanism | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. | francis-press.com |

| Rate Requirement | The rate of racemization should be greater than or equal to the rate of the kinetic resolution. | youtube.com |

Synthesis of Structural Analogues and Key Derivatives of this compound

The synthesis of structural analogues of this compound often involves well-established organic reactions that allow for the modification of the aromatic ring, the propanoate chain, or the ether linkage. Key synthetic strategies include the Williamson ether synthesis for forming the phenoxy-ether bond and Michael addition for constructing the propanoate backbone.

A common route to analogues involves the reaction of a substituted phenol (B47542) with an appropriate ethyl halopropanoate. For example, the synthesis of this compound can be achieved via the Williamson ether synthesis, where 4-fluorophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking ethyl 3-bromopropanoate. masterorganicchemistry.comwikipedia.org

The synthesis of more complex analogues, such as ethyl 3-(4-amino-2-fluorophenyl)propanoate, can be achieved through a multi-step sequence. One reported method involves the hydrogenation of ethyl (2E)-3-(4-amino-2-fluorophenyl)acrylate using a palladium-on-carbon catalyst. This reaction reduces the carbon-carbon double bond to afford the desired propanoate.

Another versatile method for creating the 3-phenoxypropanoate scaffold is the Michael addition reaction. masterorganicchemistry.com In this approach, a phenoxide can act as a nucleophile and add to an α,β-unsaturated ester like ethyl acrylate. masterorganicchemistry.com This method is particularly useful for creating a variety of analogues by simply changing the substituted phenol used in the reaction.

Table 3: Synthetic Routes to this compound Analogues

| Synthetic Method | Reactants | Product Analogue | Reference |

| Williamson Ether Synthesis | 4-Fluorophenol and Ethyl 3-bromopropanoate | This compound | masterorganicchemistry.comwikipedia.org |

| Hydrogenation | Ethyl (2E)-3-(4-amino-2-fluorophenyl)acrylate and H₂/Pd-C | Ethyl 3-(4-amino-2-fluorophenyl)propanoate | |

| Michael Addition | 4-Fluorophenol and Ethyl acrylate | This compound | masterorganicchemistry.com |

Chemical Reactivity and Transformation Studies of Ethyl 3 4 Fluorophenoxy Propanoate

Hydrolysis Reactions of the Ester Moiety

The ester functional group is a primary site for reactivity in Ethyl 3-(4-fluorophenoxy)propanoate. Hydrolysis, the cleavage of the ester bond by reaction with water, can be effectively achieved under acidic, basic, or enzymatic conditions to yield 3-(4-fluorophenoxy)propanoic acid and ethanol (B145695). nih.gov

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is a reversible equilibrium-limited process. masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. nih.govlibretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orglibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule regenerate the acid catalyst and produce the carboxylic acid. libretexts.org To drive the equilibrium towards the products, a large excess of water is used. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification):

In contrast to acid-catalyzed hydrolysis, base-catalyzed hydrolysis, also known as saponification, is an irreversible process. organic-chemistry.orglibretexts.org This method is often preferred for preparative purposes because the reaction goes to completion. libretexts.org The reaction involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govmasterorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate then collapses, eliminating the ethoxide ion (⁻OCH₂CH₃). The ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, creating a carboxylate salt and an alcohol. organic-chemistry.org An acid workup step is required afterward to protonate the carboxylate salt and isolate the final carboxylic acid product. libretexts.org

Studies on the hydrolysis of structurally similar compounds, such as the herbicide fenoxaprop-p-ethyl (B1329639), show that under basic conditions (pH 8-10), the primary reaction is the cleavage of the ester bond to form the corresponding carboxylic acid. openstax.orglibretexts.org

Enzymatic Hydrolysis:

Enzymes, particularly lipases and esterases, can also be employed to catalyze the hydrolysis of the ester moiety. umn.eduresearchgate.net These biocatalytic methods offer high selectivity and operate under mild reaction conditions. For instance, studies on the hydrolysis of analogous β-hydroxy esters like ethyl 3-hydroxy-3-phenylpropanoate have demonstrated the effectiveness of enzymes such as Candida antarctica lipase (B570770) B (CALB), Pig Liver Esterase (PLE), and lipases from Pseudomonas cepacia (PCL). umn.eduresearchgate.net The reaction is often performed in a buffered aqueous solution, and the choice of enzyme can influence the reaction rate and enantioselectivity if a chiral center is present. umn.edu

Table 1: Comparison of Hydrolysis Conditions for Esters

| Condition | Catalyst/Reagent | Key Features | Products |

|---|---|---|---|

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄, HCl) in excess H₂O | Reversible; requires excess water to drive to completion. masterorganicchemistry.com | Carboxylic Acid + Alcohol nih.gov |

| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible; reaction goes to completion. organic-chemistry.orglibretexts.org | Carboxylate Salt + Alcohol nih.gov |

| Enzymatic | Lipases or Esterases (e.g., CALB, PLE) | High selectivity; mild reaction conditions (pH, temp). umn.edu | Carboxylic Acid + Alcohol umn.edu |

Alkylation Reactions Involving Phenoxypropanoate Derivatives

Alkylation of this compound can be directed towards two main positions: the α-carbon of the propanoate chain or the aromatic ring. The site of alkylation depends on the reagents and reaction conditions employed.

α-Alkylation of the Ester:

The most common site for alkylation of esters is the α-carbon (the carbon atom adjacent to the carbonyl group). openstax.org This reaction proceeds via the formation of an enolate intermediate. youtube.com Due to the relatively low acidity of the α-hydrogens in a simple ester (pKa ≈ 25), a very strong, non-nucleophilic base is required for complete deprotonation to form the enolate. libretexts.org Lithium diisopropylamide (LDA) is a commonly used base for this purpose. umn.eduyoutube.com

The process involves treating this compound with LDA at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The LDA selectively removes a proton from the α-carbon (C2) to generate a nucleophilic enolate. This enolate can then be treated with an electrophilic alkylating agent, such as a primary alkyl halide (e.g., methyl iodide, ethyl bromide), in an SN2 reaction to form a new carbon-carbon bond at the alpha position. openstax.orglibretexts.org

Friedel-Crafts Alkylation of the Aromatic Ring:

The fluorinated benzene (B151609) ring can also undergo alkylation via the Friedel-Crafts reaction, an electrophilic aromatic substitution. masterorganicchemistry.comorganic-chemistry.org This reaction involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comlibretexts.org The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like electrophile that is then attacked by the electron-rich aromatic ring. libretexts.org

In this compound, the directing effects of the substituents on the ring must be considered. The fluorine atom is a deactivating but ortho-, para-directing group. The alkoxy group (-OR) is a strongly activating and ortho-, para-directing group. The combined effect would strongly favor substitution at the positions ortho to the ether linkage (C3 and C5). However, a major limitation of Friedel-Crafts alkylation is that the product is more reactive than the starting material, which can lead to polyalkylation. organic-chemistry.orglibretexts.org

Transesterification Processes and Mechanisms

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to produce a new ester, this compound, and ethanol. This reaction can be catalyzed by acids or bases, but enzymatic catalysis has gained significant attention. youtube.com

Enzymatic transesterification is widely used, particularly in the production of biodiesel, and offers a green alternative to chemical catalysis. hmdb.caresearchgate.net Lipases are the most common enzymes used for this transformation. youtube.compatsnap.com The reaction is typically carried out in a non-aqueous solvent or with the alcohol reactant in large excess.

Key factors influencing the efficiency of enzymatic transesterification include:

Enzyme Choice: Lipases from different sources, such as Candida antarctica (immobilized as Novozym 435 or CALB) and Rhizomucor miehei (RMIM), are highly effective. patsnap.com

Acyl Acceptor (Alcohol): The type of alcohol used (e.g., methanol, ethanol, propanol) affects the reaction rate and yield.

Reaction Conditions: Temperature, water content, and the molar ratio of alcohol to the ester are critical parameters that need to be optimized. hmdb.ca For example, an optimal temperature for many lipase-catalyzed reactions is around 30-45°C. hmdb.capatsnap.com

Immobilization: Using immobilized enzymes simplifies product recovery and allows for catalyst recycling, making the process more economical. hmdb.ca

Table 2: Research Findings on Enzymatic Transesterification Conditions

| Enzyme (Lipase) | Acyl Acceptor | Optimal Temperature | Molar Ratio (Alcohol:Oil/Ester) | Reference |

|---|---|---|---|---|

| Biolipasa-R | Methanol | 30°C | 3:1 | hmdb.ca |

| Candida antarctica Lipase B (CALB) | Methyl Acetate | 45°C | 12:1 | patsnap.com |

| Rhizomucor miehei Lipase (RMIM) | Methyl Acetate | ~45°C | Not specified, but lower yield than CALB | patsnap.com |

Derivatization Strategies and Functional Group Interconversions for Scaffold Modification

The structure of this compound allows for various derivatization strategies beyond those already discussed. Functional group interconversion (FGI) is a key strategy for modifying the scaffold to create analogues with different properties.

Reduction of the Ester Moiety:

A common transformation is the reduction of the ester group to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or THF are effective for this purpose. This reaction converts the ethyl ester into 3-(4-fluorophenoxy)propan-1-ol (B1339691). This alcohol is a versatile intermediate that can undergo a wide range of further modifications.

Transformations of the Resulting Alcohol:

The 3-(4-fluorophenoxy)propan-1-ol intermediate can be converted into other functional groups:

Halides: The hydroxyl group can be converted to a good leaving group and substituted by a halide. For example, reaction with thionyl chloride (SOCl₂) can yield the corresponding chloride, while phosphorus tribromide (PBr₃) can yield the bromide.

Azides and Nitriles: The alcohol can be converted to an alkyl sulfonate (e.g., tosylate or mesylate) and then displaced with sodium azide (B81097) (NaN₃) or sodium cyanide (NaCN) to introduce an azide or nitrile group, respectively.

Ethers: The alcohol can be deprotonated with a base like sodium hydride (NaH) and reacted with an alkyl halide to form an ether (Williamson ether synthesis).

Conversion to Amides:

The ester can be converted directly to an amide through aminolysis. This reaction typically involves heating the ester with ammonia (B1221849) or a primary or secondary amine. The reaction can be slow and may require high temperatures or a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the amide bond more efficiently. umn.edu

Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of Ethyl 3-(4-fluorophenoxy)propanoate provides critical information on the number and arrangement of hydrogen atoms. The ethyl group is characterized by a triplet signal for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from spin-spin coupling. The propanoate chain exhibits two distinct triplet signals for the two methylene groups (-CH₂-CH₂-). The aromatic protons of the 4-fluorophenoxy group typically appear as a complex multiplet in the downfield region of the spectrum, with their chemical shifts influenced by the electron-withdrawing effect of the fluorine atom and the ether linkage.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | 1.2-1.4 | Triplet |

| Propanoate -CH₂-C=O | 2.7-2.9 | Triplet |

| Ethyl -O-CH₂- | 4.1-4.3 | Quartet |

| Propanoate -O-CH₂- | 4.2-4.4 | Triplet |

| Aromatic Protons | 6.8-7.1 | Multiplet |

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift. The carbon atoms of the ethyl group, the propanoate chain, and the aromatic ring each give rise to distinct signals. The carbon atoms directly bonded to the oxygen and fluorine atoms show shifts indicative of their electronegative environment.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Propanoate -CH₂-C=O | ~35 |

| Ethyl -O-CH₂- | ~61 |

| Propanoate -O-CH₂- | ~64 |

| Aromatic C-H | 115-120 |

| Aromatic C-O | ~154 |

| Aromatic C-F | ~158 (doublet due to C-F coupling) |

| Carbonyl C=O | ~171 |

To definitively assign all proton and carbon signals and to elucidate the complete bonding network, advanced two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish the connectivity between adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbon atoms, respectively. These comprehensive analyses provide an unambiguous structural confirmation of this compound.

Vibrational Spectroscopy Applications in Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers valuable information about the functional groups and vibrational modes within the molecule, providing insights into its conformational and bonding characteristics.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups. A strong, prominent band is observed for the carbonyl (C=O) stretching of the ester group. The C-O stretching vibrations of the ester and the ether linkages also give rise to characteristic bands. The aromatic C-H and aliphatic C-H stretching vibrations are observed at higher wavenumbers, while the C-F stretching vibration of the fluorinated benzene (B151609) ring appears in the fingerprint region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1730-1750 | Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium |

| C-O Stretch (Ester & Ether) | 1100-1300 | Strong |

| C-F Stretch | 1200-1250 | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone stretching. The symmetric stretching of the ether linkage may also be more prominent in the Raman spectrum compared to the FT-IR. Analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C₁₁H₁₃FO₂), it is instrumental in confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. In positive-ion mode, the compound is typically ionized to form a protonated molecule [M+H]⁺ or other adducts. nih.gov

The fragmentation of esters in a mass spectrometer is a well-studied process. For ethyl esters, a common fragmentation pathway involves the loss of the ethoxy group (•OCH₂CH₃) or the neutral loss of ethene (C₂H₄) via a McLafferty rearrangement, if applicable, or the loss of ethanol (B145695) (HOCH₂CH₃). nih.govnih.gov Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl group and the oxygen of the phenoxy group, or cleavage within the phenoxy moiety itself.

Based on established fragmentation rules for similar esters, a predicted fragmentation pattern for this compound is detailed below. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [C₁₁H₁₃FO₂]⁺ | 212.09 | Molecular Ion (M⁺) |

| [C₉H₈FO₂]⁺ | 167.05 | Loss of the ethyl group (•C₂H₅) |

| [C₉H₉O₂F - H₂O]⁺ | 149.04 | Loss of water from the [M-C₂H₅]⁺ fragment |

| [C₆H₄FO]⁺ | 111.02 | 4-Fluorophenoxy cation, resulting from cleavage of the ether linkage |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. nih.gov By providing highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov This capability allows for a high degree of confidence in analyte identification. nih.gov For this compound, HRMS would be used to verify its elemental composition of C₁₁H₁₃FO₂.

Table 2: Example of High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Elemental Formula | C₁₁H₁₃FO₂ |

| Theoretical Exact Mass ([M+H]⁺) | 213.09721 u |

| Hypothetical Measured Mass ([M+H]⁺) | 213.09700 u |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hybrid technique is exceptionally well-suited for the analysis of volatile compounds like this compound, allowing for both the separation from volatile impurities and the definitive identification of the compound. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture separate based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. The retention time from the GC and the mass spectrum from the MS together provide a highly specific fingerprint for the compound, confirming its identity and assessing its purity. The use of tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and selectivity for trace-level analysis. nih.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of chemical compounds by separating them from starting materials, by-products, or other impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to determine the purity of a compound and to monitor the progress of a chemical reaction. umich.edu The separation is based on the differential partitioning of components between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (the eluent). umich.edu

Table 3: Example of a TLC Analysis for Reaction Monitoring

| Spot Identity | Mobile Phase | Rf Value | Observation |

|---|---|---|---|

| Starting Material (4-Fluorophenol) | 20% Ethyl Acetate in Hexanes | 0.55 | Visible spot corresponding to the starting material. |

| Crude Reaction Mixture | 20% Ethyl Acetate in Hexanes | 0.40, 0.55 | Two spots indicate the presence of both product (Rf 0.40) and unreacted starting material (Rf 0.55). |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For a compound of intermediate polarity like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. semanticscholar.org

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The sample is dissolved and injected into the system. As it passes through the column under high pressure, components separate based on their hydrophobicity. Less polar compounds are retained longer on the column. A detector (e.g., UV-Vis) measures the concentration of each component as it elutes, producing a chromatogram. The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Table 4: Example of an HPLC Purity Analysis

| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.5 | 15,230 | 0.3% | Impurity |

| 2 | 8.2 | 5,061,400 | 99.7% | This compound |

| Total | | 5,076,630 | 100.0% | |

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. However, if a chiral center were introduced into its structure, for instance by substitution at the second carbon of the propanoate chain (the α-carbon), the resulting compound would be chiral.

For such chiral analogs, assessing the enantiomeric purity (or enantiomeric excess) would be critical, especially in pharmaceutical contexts. Chiral chromatography is the gold standard for separating enantiomers. nih.gov This is most often achieved using a chiral stationary phase (CSP) in an HPLC system. nih.gov CSPs are themselves chiral and interact differently with each enantiomer of a chiral compound, leading to different retention times and allowing for their separation and quantification. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose, often derivatized with groups such as 3,5-dimethylphenylcarbamate (e.g., Chiralcel OD or Chiralpak IA). nih.gov The development of a chiral HPLC method would allow for the accurate measurement of the enantiomeric excess of a chiral derivative of this compound. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic structure and the prediction of chemical reactivity. These calculations provide a quantitative understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 3-(4-fluorophenoxy)propanoate, DFT calculations, often using a basis set such as B3LYP/6-31G+(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles. The stability of the molecule is inferred from the total energy calculated at this optimized geometry; a lower energy indicates a more stable conformation. These computational results can be compared with experimental data where available to validate the theoretical model.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | ||

| C-O (ether) | 1.38 | ||

| C=O (ester) | 1.21 | ||

| C-O-C (ether) | 118.5 | ||

| O=C-O (ester) | 124.0 | ||

| C-C-O-C (ester) | 180.0 (trans) |

Note: The values in this table are illustrative and represent typical bond parameters for similar functional groups. Actual calculated values may vary based on the specific computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov This energy gap can also provide insights into the charge transfer that occurs within the molecule. nih.govresearchgate.net For this compound, the HOMO is typically localized on the electron-rich fluorophenoxy group, while the LUMO may be centered on the electron-withdrawing ester group.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Note: These energy values are hypothetical and serve to illustrate the concept of the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. nih.govuni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.

Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov In this compound, these regions are expected to be around the oxygen atoms of the ether and carbonyl groups, as well as the fluorine atom. Blue areas represent positive electrostatic potential, indicating electron-poor regions that are prone to nucleophilic attack. These are often found around the hydrogen atoms. nih.gov Green areas denote regions of neutral potential. The MEP map provides a clear, intuitive picture of the molecule's reactivity and intermolecular interaction sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled and empty orbitals. This analysis provides a detailed understanding of the bonding and antibonding interactions within a molecule. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on a single, static molecular structure, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape.

For a flexible molecule like this compound, MD simulations can reveal the different shapes (conformers) it can adopt and the energy barriers between them. Furthermore, these simulations can explicitly include solvent molecules, providing valuable insights into solvation effects. This allows for the study of how the surrounding environment influences the molecule's conformation and properties, offering a more realistic representation of its behavior in solution.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a method rooted in DFT that helps to identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. researchgate.netsemanticscholar.org The Fukui function, f(r), quantifies the change in electron density at a particular point in space when the total number of electrons in the molecule changes.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (acceptance of an electron)

f-(r) : for electrophilic attack (donation of an electron)

f0(r) : for radical attack

By calculating these functions for each atom in this compound, one can pinpoint the specific atoms that are most likely to participate in different types of chemical reactions. For instance, atoms with a high f+(r) value are the most favorable sites for a nucleophile to attack, while those with a high f-(r) value are the most susceptible to attack by an electrophile. researchgate.net This analysis provides a more detailed and quantitative picture of reactivity than MEP maps alone. researchgate.netsemanticscholar.org

Computational Prediction and Validation of Spectroscopic Parameters

The accurate prediction of spectroscopic parameters is a cornerstone of modern computational chemistry, enabling the identification and characterization of molecules. By employing sophisticated computational models, it is possible to simulate the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of this compound. These theoretical spectra can then be compared with experimental data for validation, providing a robust framework for structural elucidation.

Detailed Research Findings

While specific published research focusing exclusively on the computational spectroscopic analysis of this compound is limited, the methodologies are well-established and have been applied to numerous structurally similar compounds, such as phenoxyacetates and other fluorinated aromatic esters. researchgate.netpdx.edunih.govnih.gov These studies consistently demonstrate the utility of DFT calculations in reproducing experimental spectroscopic data with a high degree of accuracy. researchgate.netresearchgate.net

The general approach involves optimizing the molecular geometry of the compound and then performing calculations to obtain the desired spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts, while frequency calculations at the same level of theory yield the vibrational modes for IR and Raman spectra. researchgate.netsemanticscholar.org Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated magnetic shielding tensors for each nucleus. The values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Below are hypothetical, yet representative, predicted ¹H and ¹³C NMR chemical shifts for this compound, based on values reported for analogous structures like ethyl propionate (B1217596) and fluorinated aromatic compounds. hmdb.cachemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311++G(d,p) in CDCl₃)

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| H (ethyl-CH₃) | 1.25 | t |

| H (ethyl-CH₂) | 4.18 | q |

| H (propoxy-CH₂) | 2.80 | t |

| H (propoxy-CH₂) | 4.25 | t |

| H (aromatic) | 6.90 - 7.10 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311++G(d,p) in CDCl₃)

| Atom | Predicted Chemical Shift (ppm) |

| C (ethyl-CH₃) | 14.2 |

| C (ethyl-CH₂) | 60.8 |

| C (propoxy-CH₂) | 34.5 |

| C (propoxy-CH₂) | 65.0 |

| C (aromatic C-O) | 154.0 (d, JCF ≈ 2.5 Hz) |

| C (aromatic C-H) | 116.0 (d, JCF ≈ 8.0 Hz) |

| C (aromatic C-H) | 115.8 (d, JCF ≈ 23.0 Hz) |

| C (aromatic C-F) | 158.0 (d, JCF ≈ 240.0 Hz) |

| C (C=O) | 171.5 |

Note: 'd' denotes a doublet and 'JCF' represents the coupling constant between carbon and fluorine.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. researchgate.net

A hypothetical comparison between the predicted and experimental vibrational frequencies for key functional groups in this compound is presented below, drawing on data from similar esters and aromatic ethers. researchgate.netresearchgate.netchemicalbook.com

Table 3: Comparison of Predicted and Expected Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3100 | 3040 - 3090 |

| C-H stretch (aliphatic) | 2900 - 3000 | 2880 - 2980 |

| C=O stretch (ester) | 1735 | 1730 - 1750 |

| C-F stretch | 1220 | 1210 - 1240 |

| C-O-C stretch (ether) | 1250 | 1240 - 1260 |

| C-O stretch (ester) | 1180 | 1170 - 1190 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT calculations can predict the electronic absorption spectra of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For a molecule like this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene (B151609) ring.

Based on studies of similar aromatic esters, the predicted UV-Vis absorption maxima for this compound in a solvent like ethanol (B145695) are shown in the table below. researchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound (Calculated using TD-DFT/B3LYP/6-311++G(d,p) in Ethanol)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 220 | 0.65 |

| π → π | 275 | 0.08 |

The validation of these computational predictions against experimental data is a crucial step. For many organic molecules, a good correlation is typically observed between the calculated and experimental spectra. researchgate.netresearchgate.net Discrepancies can often be attributed to solvent effects, experimental conditions, and the inherent approximations in the computational methods.

Future Directions and Emerging Research Avenues for Ethyl 3 4 Fluorophenoxy Propanoate

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing Ethyl 3-(4-fluorophenoxy)propanoate. Traditional synthesis often involves petroleum-derived feedstocks and hazardous reagents. rsc.org A key area of development will be the use of biocatalysts and greener reaction media. researchgate.net For instance, enzymatic approaches could offer high selectivity and reduce the need for protecting groups. Additionally, exploring alternative feedstocks derived from renewable resources will be crucial for improving the sustainability of its production. rsc.org The development of novel catalytic systems, such as dual photoredox and cobalt catalysis, could enable more efficient and regioselective bond formations under mild conditions. acs.org

Integration of Advanced Computational Modeling for Rational Drug Design and Material Science Applications

Computational modeling is set to play a pivotal role in accelerating the discovery and development of applications for this compound. springernature.comnih.gov In drug design, computational tools can be used to predict the binding affinity of the compound to various biological targets, aiding in the identification of potential therapeutic applications. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can help in understanding how the structural features of the molecule influence its biological activity. springernature.com For material science, computational simulations can predict physical properties, guiding the design of new polymers or functional materials with desired characteristics. researchgate.net

Broadening Structure-Activity Relationship Studies to Untapped Target Classes

While phenoxyalkanolamine derivatives have been studied for their beta-receptor blocking action, the structure-activity relationships (SAR) of this compound are largely unexplored. nih.gov Future SAR studies should extend beyond known targets to include a wider range of protein classes. Investigating how modifications to the ethyl propanoate chain and the position of the fluorine atom on the phenyl ring affect activity could reveal novel biological functions. nih.gov This systematic exploration will be essential for identifying new therapeutic or agrochemical leads.

Exploration of New Biological Targets and Elucidation of Underlying Mechanisms of Action

A significant avenue for future research is the identification of novel biological targets for this compound. High-throughput screening campaigns against diverse target libraries could uncover unexpected activities. Once a biological effect is observed, detailed mechanistic studies will be necessary to understand how the compound exerts its action at the molecular level. This could involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques.

Investigation into Green Chemistry Approaches for Phenoxypropanoate Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. researchgate.net Future research should focus on developing eco-friendly methods for producing phenoxypropanoates. This includes the use of non-toxic solvents, renewable starting materials, and catalytic reactions that minimize waste. rsc.orgrsc.org For example, investigating the use of solid acid catalysts or enzyme-catalyzed reactions could lead to cleaner and more efficient synthetic routes. rsc.org The goal is to develop processes that are not only economically viable but also have a minimal environmental footprint. researchgate.net

Advanced Chiral Resolution and Asymmetric Synthesis Strategies for Enantiopure Compounds

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities, producing enantiomerically pure compounds is often crucial for pharmaceutical and agrochemical applications. numberanalytics.com Future research will focus on advanced methods for chiral resolution and asymmetric synthesis.

Chiral resolution techniques, such as chromatography with a chiral stationary phase or crystallization of diastereomeric salts, can be optimized for this specific compound. nih.govwikipedia.orgchemeurope.comnih.gov Asymmetric synthesis, which aims to produce one enantiomer selectively from the outset, represents a more efficient approach. iupac.orgresearchgate.net This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. purdue.educhemrxiv.org

Q & A

How can researchers optimize the synthetic yield of Ethyl 3-(4-fluorophenoxy)propanoate in multi-step reactions?

Answer:

To optimize yield, focus on solvent selection, catalyst efficiency, and reaction intermediates. For example, in analogous ester syntheses, LiOH in a THF/water solvent system has been used to hydrolyze intermediates effectively, followed by acidification to isolate products . Metal catalysts (e.g., heterogeneous catalysts) can stabilize intermediates via reductive chemistry, as demonstrated in lignin monomer stabilization studies . Use HPLC for real-time monitoring of reaction progress and purity assessment .

What advanced analytical techniques are recommended to resolve structural ambiguities in this compound derivatives?

Answer:

Combine HSQC NMR to identify cross-peaks for phenoxy and propanoate groups with GC-FID/MS for monomer quantification . For stereochemical analysis, chiral HPLC or X-ray crystallography can resolve enantiomeric impurities. In related compounds, spectral libraries (e.g., NIST Chemistry WebBook) provide reference data for cross-validation .

How should researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

Discrepancies often arise from isomerization or solvent artifacts. Cross-validate using:

- HSQC NMR to confirm C–H correlations in aromatic and aliphatic regions .

- FT-IR to detect functional groups (e.g., ester C=O stretches).

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Contradictions between GC-FID/MS and NMR data may indicate incomplete purification—re-run silica gel chromatography or preparative HPLC .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Use glove boxes for air-sensitive steps and toxic byproduct containment .

- Wear PPE: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Dispose of fluorinated waste via certified biohazard contractors to avoid environmental contamination .

How can catalytic systems improve the reductive stabilization of this compound intermediates?

Answer:

Heterogeneous metal catalysts (e.g., Pd/C or Raney Ni) enhance reductive stabilization by preventing intermediate degradation. In lignin depolymerization, such catalysts convert reactive phenolics into stable propanoate esters via hydrogenation . Optimize catalyst loading (5–10 wt%) and H₂ pressure (1–3 atm) to balance cost and efficiency .

What methodologies are effective for quantifying trace impurities in this compound batches?

Answer:

- GC-FID/MS : Detect and quantify volatile impurities (e.g., residual solvents or fluorophenol byproducts) with detection limits <0.1% .

- HPLC-UV/ELSD : Resolve non-volatile impurities (e.g., unreacted precursors) using C18 columns and gradient elution .

- Elemental analysis (e.g., Van Krevelen diagrams) to assess C/H/O ratios and confirm purity .

How can researchers mitigate side reactions during esterification steps in this compound synthesis?

Answer:

- Control temperature (60–80°C) to avoid Fries rearrangement or decarboxylation .

- Use DCC/DMAP coupling for ester bond formation with minimal racemization, as seen in peptide-like syntheses .

- Add molecular sieves to absorb water and shift equilibrium toward ester formation .

What computational tools support mechanistic studies of this compound reactivity?

Answer:

- DFT calculations (e.g., Gaussian or ORCA) model transition states for fluorophenoxy group interactions.

- Molecular docking (AutoDock Vina) predicts binding affinities if the compound is used in enzyme inhibition studies .

- Compare computed NMR shifts (via ACD/Labs or ChemDraw) with experimental data to validate intermediates .

How do solvent polarity and proticity influence the stability of this compound?

Answer:

- Non-polar solvents (e.g., hexane) minimize hydrolysis but may reduce solubility.

- Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in nucleophilic substitutions .

- Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis; if required, use buffered conditions (pH 6–7) .

What strategies validate the biological activity of this compound in enzyme inhibition assays?

Answer:

- Fluorescence-based assays (e.g., APF/HPF probes) detect ROS generation if the compound interacts with oxidative enzymes .

- Kinetic studies (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition mechanisms.

- Cross-reference with structural analogs (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) to establish SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.